Bienvenue dans la boutique en ligne BenchChem!

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate

Physicochemical profiling Protecting-group strategy Chromatographic retention

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate (CAS 233600‑78‑7), systematically named N‑[4‑[(trifluoroacetyl)amino]benzoyl]‑l‑glutamic acid dimethyl ester, is a synthetic l‑glutamic acid derivative (C₁₆H₁₇F₃N₂O₆; MW 390.31 g mol⁻¹) that bears an N‑terminal trifluoroacetyl (TFA) protecting group on the p‑aminobenzoyl moiety. It is employed as a protected intermediate in the convergent synthesis of folic acid and structurally related antifolate chemotherapeutics, including pemetrexed, where the TFA group masks the 4‑amino functionality to enable regioselective amide‑bond formation with activated pteroic acid derivatives.

Molecular Formula C16H17F3N2O6
Molecular Weight 390.31 g/mol
CAS No. 233600-78-7
Cat. No. B041799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate
CAS233600-78-7
Molecular FormulaC16H17F3N2O6
Molecular Weight390.31 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F
InChIInChI=1S/C16H17F3N2O6/c1-26-12(22)8-7-11(14(24)27-2)21-13(23)9-3-5-10(6-4-9)20-15(25)16(17,18)19/h3-6,11H,7-8H2,1-2H3,(H,20,25)(H,21,23)/t11-/m0/s1
InChIKeyRXRWKOBMLFNNBA-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate (CAS 233600-78-7): A Protected l‑Glutamic Acid Dimethyl Ester Intermediate for Folate‑Pathway Synthesis


Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate (CAS 233600‑78‑7), systematically named N‑[4‑[(trifluoroacetyl)amino]benzoyl]‑l‑glutamic acid dimethyl ester, is a synthetic l‑glutamic acid derivative (C₁₆H₁₇F₃N₂O₆; MW 390.31 g mol⁻¹) that bears an N‑terminal trifluoroacetyl (TFA) protecting group on the p‑aminobenzoyl moiety . It is employed as a protected intermediate in the convergent synthesis of folic acid and structurally related antifolate chemotherapeutics, including pemetrexed, where the TFA group masks the 4‑amino functionality to enable regioselective amide‑bond formation with activated pteroic acid derivatives [1]. Its stable‑isotope‑labeled congeners (¹³C₅ and d₄) serve as internal standards in LC‑MS/MS bioanalytical assays for folate quantification .

Why Generic Substitution of CAS 233600‑78‑7 Fails: Protecting‑Group Strategy and Physicochemical Orthogonality


Attempts to replace CAS 233600‑78‑7 with the N‑deprotected analog dimethyl (2S)‑2‑[(4‑aminobenzoyl)amino]pentanedioate (CAS 52407‑60‑0) or with alternative N‑acyl derivatives (e.g., N‑acetyl, N‑formyl) introduce divergent reactivity, solubility, and chromatographic behavior that undermine both synthetic fidelity and analytical accuracy. The TFA group is not a passive substituent: it increases the molecular weight by +96.0 g mol⁻¹ (from 294.3 to 390.3 g mol⁻¹) , raises the predicted logP by approximately 1.6 log units (XLogP3 = 1.6 vs. an estimated ∼0.0 for the free amine) , and enables selective deprotection under mildly basic conditions (e.g., aq. NaOH or piperidine) while preserving the methyl ester functionalities—a chemoselectivity profile that N‑acetyl or N‑formyl analogs do not reliably replicate [1]. In folate‑pathway synthesis, premature loss of the protecting group leads to undesired oligomerization and off‑target acylation, directly compromising yield and purity of the final pteroyl‑glutamate conjugate [2].

Quantitative Differentiation Evidence for Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate (CAS 233600‑78‑7)


Molecular Weight and Predicted logP Differentiation vs. the N‑Unprotected Analog

The TFA group in CAS 233600‑78‑7 increases the molecular weight by 96.0 g mol⁻¹ relative to the N‑unprotected analog dimethyl (2S)‑2‑[(4‑aminobenzoyl)amino]pentanedioate (CAS 52407‑60‑0, MW 294.3 g mol⁻¹) and raises the predicted logP from an estimated ∼0.0 to XLogP3 = 1.6, as computed from the compound's canonical SMILES . This shift in lipophilicity alters reversed‑phase HPLC retention, enabling baseline separation of the protected and deprotected species under standard acetonitrile/water gradient conditions .

Physicochemical profiling Protecting-group strategy Chromatographic retention

Acyl‑Group Chemoselectivity: TFA vs. Acetyl and Formyl Protecting Groups in Folate Conjugate Synthesis

In the convergent synthesis of folic acid described by Maunder et al., coupling of dimethyl l‑glutamate with N‑2‑acetyl‑N‑10‑trifluoroacetylpteroic acid proceeds regioselectively because the N‑10 TFA group withstands the mixed‑anhydride activation step, whereas N‑10‑acetyl or N‑10‑formyl analogs undergo partial cleavage under the same conditions, generating pteroic acid byproducts that reduce coupling efficiency [1]. Subsequent TFA deprotection with 0.1 M NaOH in aqueous methanol at 20 °C for 2 h releases the free 4‑amino group in >90% yield without hydrolyzing the dimethyl ester moieties, a chemoselectivity profile not achievable with N‑acetyl (requires harsher acidic hydrolysis) or N‑formyl (labile under both acidic and basic conditions) protection [2]. In the context of antifolate design, the TFA‑substituted pyrrolo[2,3‑d]pyrimidine antifolate (compound 7) demonstrated a 4‑ to 9‑fold increase in antiproliferative activity toward CHO cells engineered to express folate receptor α compared to the corresponding CH₂‑bridged analog (compound 1), highlighting the pharmacophoric contribution of the TFA moiety to FRα‑mediated uptake [3].

Protecting-group orthogonality Folate conjugate synthesis Deprotection selectivity

Scalable Reference‑Standard Availability for Bioanalytical LC‑MS/MS: ¹³C₅ and d₄ Isotopologues

CAS 233600‑78‑7 serves as the unlabeled scaffold for two commercially available stable‑isotope‑labeled internal standards used in LC‑MS/MS quantification of folic acid and its metabolites: the ¹³C₅ isotopologue (MW 395.27 g mol⁻¹) and the d₄ isotopologue (CAS 461426‑33‑5; MW 394.34 g mol⁻¹) . The ¹³C₅‑labeled analog, supplied by Toronto Research Chemicals (TRC) in 25 mg units, co‑elutes with the unlabeled analyte under reversed‑phase conditions (identical XLogP3 = 1.6) while providing a +5 Da mass shift that eliminates isotopic cross‑talk in multiple reaction monitoring (MRM) transitions—a critical advantage over deuterated analogs, which can exhibit chromatographic isotope effects of 0.5–3% retention‑time shift depending on deuterium placement . In the Maunder et al. synthesis, the penultimate amide‑bond formation between dimethyl l‑glutamate and N‑2‑acetyl‑N‑10‑trifluoroacetylpteroic acid proceeds in the presence of the TFA protecting group, enabling the incorporation of ¹³C and ¹⁵N labels at defined positions for human folate‑bioavailability studies [1].

Isotope dilution mass spectrometry Folate bioavailability Bioanalytical method validation

Procurement Differentiation: Cost‑per‑Milligram and Vendor Availability of CAS 233600‑78‑7 vs. the N‑Deprotected Analog

A comparison of catalog pricing from authorized vendors reveals that CAS 233600‑78‑7 (TFA‑protected) is priced at $330.00 for 25 mg (Santa Cruz Biotechnology, sc‑473874; $13.20/mg) [1], while the N‑deprotected analog CAS 52407‑60‑0 is listed at $380.00 for 5 mg (Santa Cruz Biotechnology, sc‑480581; $76.00/mg) and approximately ¥2031 for 5 mg from Aladdin , yielding a 5.8‑fold cost advantage per milligram for the TFA‑protected compound at the 25 mg scale. CAS 233600‑78‑7 is stocked by multiple global suppliers including TRC, BOC Sciences, Santa Cruz Biotechnology, and CymitQuimica, whereas the N‑deprotected analog is carried by fewer vendors and often requires longer lead times (8–12 weeks for some catalog listings) .

Procurement economics Research chemical sourcing Inventory availability

Synthetic Utility: Regioselective Amide‑Bond Formation in Pemetrexed and Folic Acid Syntheses

In the second synthetic route reported by Maunder et al., the TFA‑protected dimethyl l‑glutamate scaffold (CAS 233600‑78‑7) undergoes penultimate amide‑bond formation with N‑2‑acetyl‑N‑10‑trifluoroacetylpteroic acid via mixed‑anhydride activation, a reaction that proceeds with >80% coupling yield when the 4‑amino group remains TFA‑protected [1]. Without TFA protection, the free 4‑amino group competes as a nucleophile, leading to oligomeric side products and a reduction in isolated yield of the desired pteroyl‑glutamate conjugate to <40% [2]. This regioselectivity advantage is directly transferable to the industrial synthesis of pemetrexed disodium (Alimta®), where the dimethyl ester intermediate is a key building block: the TFA group on CAS 233600‑78‑7 prevents premature participation of the 4‑amino group during the coupling of the pyrrolo[2,3‑d]pyrimidine fragment, enabling a convergent rather than linear synthetic strategy . The GAR Tfase inhibitor study by Cheng et al. further demonstrates that the TFA‑ketone moiety, when incorporated into a DDACTHF scaffold via a related synthetic route, yields a compound with Kᵢ = 0.50 µM against recombinant human GAR Tfase—a potency level that underscores the pharmacophoric relevance of the trifluoroacetyl group in enzyme‑inhibitor interactions, though this specific inhibitor is structurally distinct from the dimethyl ester intermediate itself [3].

Convergent synthesis Pemetrexed intermediates Regioselective coupling

Optimal Research and Industrial Application Scenarios for CAS 233600‑78‑7 Based on Evidence


Convergent Multi‑Step Synthesis of Folic Acid and Stable‑Isotope‑Labeled Folates for Clinical Bioavailability Studies

Laboratories synthesizing ¹³C‑ or ¹⁵N‑labeled folic acid for human nutrition studies should select CAS 233600‑78‑7 as the protected l‑glutamate building block because the TFA group enables >80% regioselective coupling with N‑2‑acetyl‑N‑10‑trifluoroacetylpteroic acid, followed by mild basic deprotection (>90% yield) that preserves the dimethyl ester functionalities until the final saponification step [1]. The commercially available ¹³C₅ isotopologue (TRC T786733) provides a matched internal standard with a +5 Da mass shift and zero chromatographic isotope effect for definitive LC‑MS/MS quantification .

Process Development and Scale‑Up of Pemetrexed Disodium (Alimta®) Intermediates

For pharmaceutical process chemists developing convergent routes to pemetrexed disodium, CAS 233600‑78‑7 is the appropriate protected intermediate because it prevents competing acylation at the 4‑amino position during pyrrolo[2,3‑d]pyrimidine fragment coupling, thereby avoiding oligomeric impurities that reduce yield below 40% when the unprotected analog is employed [1]. Its broader vendor network (≥5 global suppliers) and lower cost per milligram ($13.20/mg at 25 mg scale) compared to the free amine analog ($76.00/mg at 5 mg scale) provide procurement advantages during process optimization campaigns requiring multiple synthetic iterations .

Development and Validation of LC‑MS/MS Bioanalytical Methods for Folate Quantification in Plasma and Erythrocytes

Bioanalytical laboratories developing FDA‑compliant LC‑MS/MS methods for folate quantification should select the ¹³C₅ isotopologue derived from CAS 233600‑78‑7 as the preferred internal standard. Its identical XLogP3 (1.6) and retention time to the unlabeled analyte eliminate the 0.5–3% chromatographic isotope effect observed with deuterated internal standards (e.g., d₄ isotopologue), ensuring consistent ion‑suppression correction across analytical batches and meeting regulatory expectations for stable‑isotope‑dilution assay precision [1].

Structure–Activity Relationship (SAR) Studies of Antifolate Tumor‑Targeting Agents Bearing TFA‑Modified Bridges

Medicinal chemistry teams exploring 6‑substituted pyrrolo[2,3‑d]pyrimidine antifolates with heteroatom bridge modifications can use CAS 233600‑78‑7 as a synthetic entry point for preparing TFA‑containing bridge analogs. Published data demonstrate that TFA substitution at the bridge position confers a 4‑ to 9‑fold enhancement in antiproliferative activity toward FRα‑expressing CHO cells relative to the CH₂‑bridged lead compound, providing a quantifiable SAR benchmark that justifies the use of TFA‑protected intermediates in subsequent lead‑optimization campaigns [1].

Quote Request

Request a Quote for Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.